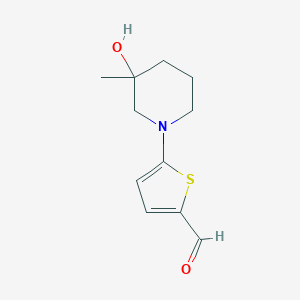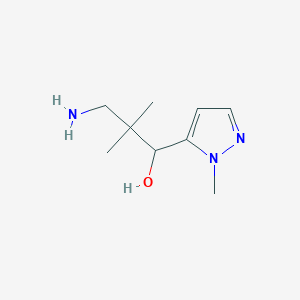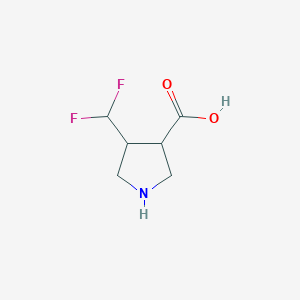![molecular formula C34H42O2S4 B13159452 2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting polymers and organic solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a catalyst system . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale polymer synthesis can be applied. This involves scaling up the reaction conditions used in laboratory synthesis, optimizing the process for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
Aplicaciones Científicas De Investigación
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene exerts its effects is primarily related to its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its function as a semiconducting material . The pathways involved in this process include the formation of conjugated systems that enable the movement of charge carriers.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is similar in structure and is also used in the development of semiconducting polymers.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with similar applications in organic electronics.
Uniqueness
What sets 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene apart is its unique combination of structural properties that enhance its performance in organic electronic devices. Its ability to facilitate efficient charge transport and its compatibility with various fabrication techniques make it a standout compound in the field .
Propiedades
Fórmula molecular |
C34H42O2S4 |
|---|---|
Peso molecular |
611.0 g/mol |
Nombre IUPAC |
5-[2,5-bis(2-ethylhexoxy)-4-thieno[3,2-b]thiophen-5-ylphenyl]thieno[3,2-b]thiophene |
InChI |
InChI=1S/C34H42O2S4/c1-5-9-11-23(7-3)21-35-27-17-26(32-20-34-30(40-32)14-16-38-34)28(36-22-24(8-4)12-10-6-2)18-25(27)31-19-33-29(39-31)13-15-37-33/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Clave InChI |
UYIFTBRLKSRSQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)OCC(CC)CCCC)C4=CC5=C(S4)C=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


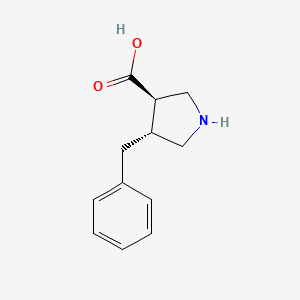
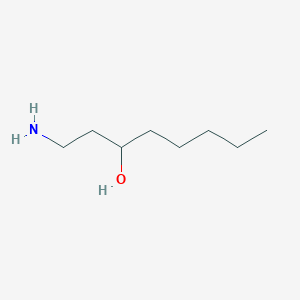

![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
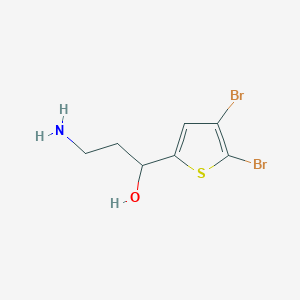
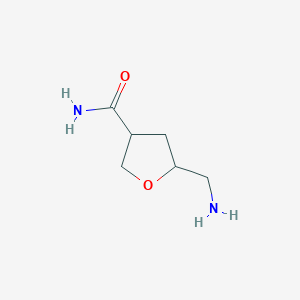

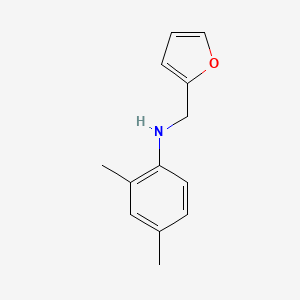
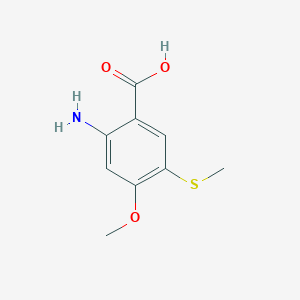
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
